molecular formula C20H19ClN4O3 B7716192 N-(4-acetamidophenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(4-acetamidophenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B7716192
M. Wt: 398.8 g/mol
InChI Key: OSRPBZGIBNTMLD-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 2-chlorobenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.

    Attachment of the butanamide moiety: The oxadiazole intermediate is then reacted with 4-bromobutanoyl chloride in the presence of a base to form the butanamide linkage.

    Introduction of the acetamidophenyl group: Finally, the compound is reacted with 4-acetamidophenylboronic acid under Suzuki coupling conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring and the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]butanamide
  • N-(4-acetamidophenyl)-4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]butanamide
  • N-(4-acetamidophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Uniqueness

N-(4-acetamidophenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to the presence of the 2-chlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in electronic effects, steric hindrance, and potential interactions with biological targets.

Properties

IUPAC Name

N-(4-acetamidophenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c1-13(26)22-14-9-11-15(12-10-14)23-18(27)7-4-8-19-24-20(25-28-19)16-5-2-3-6-17(16)21/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRPBZGIBNTMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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